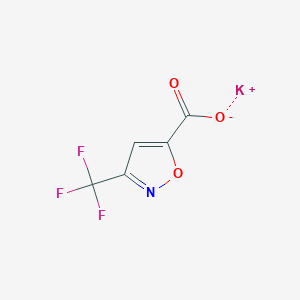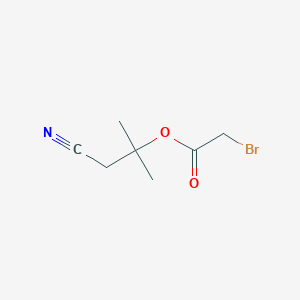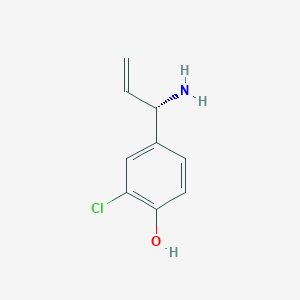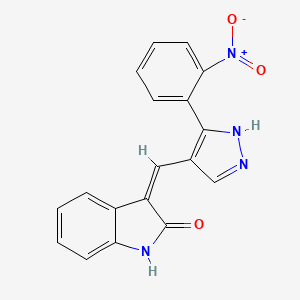
Potassium 3-(trifluoromethyl)isoxazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 3-(trifluoromethyl)isoxazole-5-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a trifluoromethyl group at the 3-position and a carboxylate group at the 5-position of the isoxazole ring. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(trifluoromethyl)isoxazole-5-carboxylate typically involves the cycloaddition reaction of trifluoromethyl nitrile oxide with suitable alkyne precursors . The reaction is often carried out under controlled conditions to ensure the selective formation of the desired isoxazole derivative. Common reagents used in this synthesis include trifluoromethyl nitrile oxide, alkynes, and catalysts such as copper (I) or ruthenium (II) salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 3-(trifluoromethyl)isoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: The trifluoromethyl and carboxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or halides .
Wissenschaftliche Forschungsanwendungen
Potassium 3-(trifluoromethyl)isoxazole-5-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Potassium 3-(trifluoromethyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trifluoromethyl)isoxazole-5-carboxylic acid
- Methyl 3-(trifluoromethyl)isoxazole-5-carboxylate
- Ethyl 3-(trifluoromethyl)isoxazole-5-carboxylate
Uniqueness
Potassium 3-(trifluoromethyl)isoxazole-5-carboxylate is unique due to its potassium salt form, which can influence its solubility and reactivity compared to other similar compounds. The presence of the trifluoromethyl group also imparts distinct chemical properties, making it a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C5HF3KNO3 |
|---|---|
Molekulargewicht |
219.16 g/mol |
IUPAC-Name |
potassium;3-(trifluoromethyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C5H2F3NO3.K/c6-5(7,8)3-1-2(4(10)11)12-9-3;/h1H,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
IDLGDTFFZCPCBQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(ON=C1C(F)(F)F)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B12965911.png)





![5-tert-butyl3-ethyl2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate](/img/structure/B12965947.png)
![4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B12965955.png)
![2-Chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid](/img/structure/B12965962.png)



![(1R,2S)-2-(3-((E)-4-(((2R,6S)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one hydrochloride](/img/structure/B12965983.png)
